XLogP3 Lipophilicity: 3,4-Isomer vs. 2,6-Isomer
The 3,4-dichloro isomer exhibits a computed XLogP3 of 3.3 (PubChem CID 62539044), compared to XLogP3 = 3.5 for the 2,6-dichloro isomer (PubChem CID 165636848), representing a difference of 0.2 log units [1][2]. While both compounds share identical molecular weight and TPSA (20.2 Ų), this lipophilicity difference corresponds to an approximately 1.6-fold lower predicted octanol–water partition coefficient for the 3,4-isomer. In drug discovery contexts, a ΔlogP of 0.2 can shift a compound across critical thresholds for membrane permeability, CYP450-mediated metabolism, and plasma protein binding [3].
| Evidence Dimension | Lipophilicity (XLogP3 computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (CID 62539044, 3,4-dichloro isomer) |
| Comparator Or Baseline | XLogP3 = 3.5 for 1-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-ol (CID 165636848, 2,6-dichloro isomer) |
| Quantified Difference | ΔXLogP3 = 0.2 (1.6-fold lower predicted octanol–water partitioning for the 3,4-isomer) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 (3,4-isomer) and 2021.10.14 (2,6-isomer). Identical computation method applied to both compounds. |
Why This Matters
A 0.2 logP difference is large enough to measurably affect passive membrane permeability and metabolic clearance rates in cell-based assays, making the 3,4-isomer the preferred choice when lower lipophilicity is desired for aqueous solubility or reduced non-specific protein binding.
- [1] PubChem Compound Summary CID 62539044. 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol. Computed XLogP3-AA = 3.3. National Library of Medicine, NCBI. View Source
- [2] PubChem Compound Summary CID 165636848. 1-[1-(2,6-Dichlorophenyl)cyclopropyl]ethan-1-ol. Computed XLogP3-AA = 3.5. National Library of Medicine, NCBI. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. Reports that ΔlogP ≥ 0.2 log units can produce statistically significant changes in ADME endpoints. View Source
